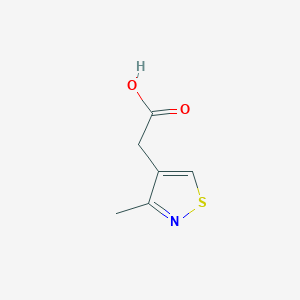

(3-Methyl-isothiazol-4-yl)-acetic acid

Description

Significance of Isothiazole (B42339) Heterocycles as Core Scaffolds in Medicinal and Organic Chemistry Research

The isothiazole nucleus is a privileged scaffold in the development of new materials and therapeutic agents due to its interesting electronic and biological properties. ontosight.ai First successfully synthesized in 1956, the isothiazole ring has since been the subject of extensive study, leading to a rapid expansion in the understanding of its chemical and physical properties. ontosight.ai The presence of both sulfur and nitrogen atoms imparts unique reactivity and allows for diverse chemical modifications, making isothiazoles valuable building blocks in organic synthesis. ontosight.ai

In medicinal chemistry, isothiazole derivatives have demonstrated a broad spectrum of pharmacological activities. They are integral components in a variety of bioactive compounds, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer agents. nih.govmedwinpublishers.com For instance, certain isothiazole derivatives have been investigated as inhibitors of enzymes such as aldose reductase, which is implicated in diabetic complications. medwinpublishers.com The isothiazole moiety can be found in penicillins and cephalosporins, where it contributes to their antibacterial activity against both gram-positive and gram-negative bacteria. medwinpublishers.com

Academic Context and Research Landscape of Isothiazole-Containing Acetic Acid Derivatives

The incorporation of an acetic acid side chain into the isothiazole framework, as seen in (3-Methyl-isothiazol-4-yl)-acetic acid, introduces a carboxylic acid functional group that can significantly influence the molecule's physicochemical properties and biological interactions. Carboxylic acid derivatives are a cornerstone of organic chemistry, and their attachment to a heterocyclic ring often enhances biological activity. msu.edu

Research into isothiazole-containing acetic acid derivatives has explored their potential as novel therapeutic agents. For example, derivatives of naphtho[1,2-d]isothiazole acetic acid have been synthesized and identified as a new class of selective aldose reductase inhibitors. medwinpublishers.com The synthesis of such derivatives often involves multi-step processes, starting from the construction of the core isothiazole ring followed by the introduction or modification of the acetic acid side chain. The structural integrity and purity of these synthesized compounds are typically confirmed using analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry.

While specific research solely focused on this compound is not extensively documented in publicly available literature, the broader class of isothiazole carboxylic acids and their derivatives is an active area of investigation. For instance, 3-methylisothiazole-4-carboxylic acid is a known compound available from commercial suppliers, suggesting its use as a building block in the synthesis of more complex molecules. sigmaaldrich.comchemicalbook.com

Overview of Advanced Research Trajectories for this compound and its Analogs

The future research directions for this compound and its analogs are likely to be driven by the ever-present need for novel therapeutic agents and functional materials. The inherent biological potential of the isothiazole scaffold suggests that derivatives of this compound could be explored for a variety of medicinal applications.

One promising avenue is the continued investigation of these compounds as enzyme inhibitors. By modifying the substituents on both the isothiazole ring and the acetic acid side chain, researchers can fine-tune the molecule's ability to interact with the active sites of specific enzymes, potentially leading to the development of new drugs for a range of diseases.

Furthermore, the field of materials science may offer new applications for isothiazole-containing compounds. The unique electronic properties of the isothiazole ring could be harnessed in the design of novel organic materials with specific optical or conductive properties.

The development of green and sustainable synthetic methodologies for thiazole (B1198619) and isothiazole derivatives is another key research trajectory. nih.govresearchgate.netresearcher.life These efforts aim to reduce the environmental impact of chemical synthesis by utilizing renewable starting materials, non-toxic catalysts, and milder reaction conditions. Such advancements will be crucial for the scalable and environmentally responsible production of this compound and its analogs for future applications.

Physicochemical Properties of this compound (Predicted)

| Property | Value |

| Molecular Formula | C6H7NO2S |

| Molecular Weight | 157.19 g/mol |

| LogP | 0.8 |

| pKa (strongest acidic) | 4.1 |

| pKa (strongest basic) | 0.2 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-methyl-1,2-thiazol-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-4-5(2-6(8)9)3-10-7-4/h3H,2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFHLTIWXIQVKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC=C1CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10284-36-3 | |

| Record name | 2-(3-methyl-1,2-thiazol-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Derivatization Strategies for 3 Methyl Isothiazol 4 Yl Acetic Acid in Academic Research

Modifications of the Carboxylic Acid Functionality

The carboxylic acid group of (3-Methyl-isothiazol-4-yl)-acetic acid is a prime target for chemical modification, offering a gateway to a diverse array of functional derivatives. Esterification and amidation are common strategies to enhance cell permeability and introduce functionalities for biological probing. Furthermore, conjugation chemistry allows for the attachment of this core structure to larger biological systems or reporter molecules.

Esterification and Amidation Reactions for Biological Probes

Esterification and amidation reactions are fundamental transformations for converting the carboxylic acid moiety into esters and amides, respectively. These modifications can significantly impact the compound's lipophilicity and ability to cross cellular membranes. In the context of developing biological probes, these reactions are employed to append fluorescent dyes, biotin tags, or photoaffinity labels.

Standard esterification conditions, such as reaction with an alcohol in the presence of an acid catalyst or coupling agents like dicyclohexylcarbodiimide (DCC), are readily applicable. For instance, reaction with fluorescent alcohols can yield probes for imaging studies. Similarly, amidation, often achieved through the activation of the carboxylic acid with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) followed by reaction with an amine, allows for the introduction of a wide range of substituents. This approach has been utilized in the synthesis of isoxazole- and pyrazole-based histone deacetylase probes, where amide coupling is a key step in linking the heterocyclic core to other functional components. nih.gov

| Reagent/Catalyst | Reaction Type | Product Class | Potential Application |

| Alcohol, Acid Catalyst | Esterification | Esters | Prodrugs, Fluorescent Probes |

| Amine, EDC/DCC | Amidation | Amides | Bioactive Amides, Biotinylated Probes |

| Hydrazine Hydrate | Hydrazinolysis | Hydrazides | Synthetic Intermediates for Heterocycles |

Conjugation Chemistry for Advanced Biological Systems

Conjugation chemistry enables the covalent attachment of the this compound scaffold to larger molecules, such as peptides, proteins, or polymers, to create sophisticated biological tools. The carboxylic acid provides a convenient handle for such modifications, typically after activation.

One common strategy involves the formation of an active ester, for example, an N-hydroxysuccinimide (NHS) ester, which can then react with primary amines on a biomolecule to form a stable amide bond. This method is widely used for labeling proteins with small molecules. Another approach is to utilize click chemistry, where the acetic acid moiety can be derivatized with a terminal alkyne or azide, allowing for efficient and specific conjugation to a partner molecule bearing the complementary functional group. These strategies open avenues for creating targeted drug delivery systems, affinity-based probes for target identification, and materials for diagnostic assays.

Substituent Variations on the Isothiazole (B42339) Ring System

Modification of the isothiazole ring itself offers another dimension for structural diversification. Halogenation followed by cross-coupling reactions is a powerful tool for introducing a wide range of substituents, which is crucial for exploring structure-activity relationships (SAR).

Halogenation and Cross-Coupling Reactions for Structural Diversity

The isothiazole ring can be functionalized through halogenation, providing a versatile intermediate for further derivatization. thieme-connect.com The direct halogenation of isothiazoles can be achieved using various halogenating agents. tcichemicals.com For instance, bromination can be accomplished to introduce a bromine atom onto the isothiazole ring, which can then serve as a handle for cross-coupling reactions. google.com

Once halogenated, the isothiazole core can undergo a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (using boronic acids or esters) and Stille (using organotin reagents) couplings. nih.gov These reactions allow for the introduction of aryl, heteroaryl, or alkyl groups at the halogenated position, dramatically increasing the structural diversity of the synthesized derivatives. This approach is a cornerstone of modern medicinal chemistry for the rapid generation of compound libraries. thieme-connect.com

| Reaction | Reagents | Introduced Group |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Aryl group |

| Stille Coupling | Organostannane, Pd catalyst | Aryl, Vinyl, Alkyl group |

| Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl group |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, Base | Alkynyl group |

Introduction of Diverse Functional Groups for SAR Studies

The introduction of a variety of functional groups on the isothiazole ring is essential for systematic structure-activity relationship (SAR) studies. nih.gov Beyond the products of cross-coupling reactions, other functional groups can be installed to probe interactions with biological targets. For example, lithiation of the isothiazole ring followed by quenching with an electrophile can introduce a range of substituents. cdnsciencepub.com The strategic placement of hydrogen bond donors and acceptors, lipophilic groups, and polar moieties can be used to optimize the pharmacological profile of the parent compound.

Design and Synthesis of Hybrid Molecular Architectures Incorporating the this compound Core

A contemporary strategy in drug discovery is the creation of hybrid molecules, which combine two or more pharmacophoric units into a single entity. mdpi.com The this compound core can serve as a central building block in the design and synthesis of such hybrid architectures.

The synthesis of these hybrids often involves the derivatization of the carboxylic acid functionality to create a linker that connects to another bioactive scaffold. For example, the acetic acid moiety can be converted to an amine or an alcohol, which can then be used in subsequent coupling reactions. Alternatively, the isothiazole ring itself can be functionalized to provide a point of attachment for another molecular fragment. This approach has been successfully employed in the synthesis of various thiazole-containing hybrid molecules with potential therapeutic applications. nih.gov For instance, thiazolidinone-based hybrids have been synthesized from acetic acid derivatives. nih.gov

| Hybrid Moiety | Linkage Strategy | Potential Biological Target |

| Thiazolidinone | Amide bond formation | Various enzymes, receptors |

| Coumarin | Ester or amide linkage | Fluorescent probes, various enzymes |

| Pyrazole | Alkylation or acylation | Kinases, HDACs |

Impact of Structural Derivatization on Ligand Binding and Interaction Profiles

A detailed analysis of the impact of structural derivatization of this compound on its ligand binding and interaction profiles is currently hampered by a lack of specific research data in the published scientific literature. While general principles of medicinal chemistry suggest that modifications to this molecule would indeed alter its binding characteristics, concrete examples and quantitative data are not available.

In analogous series of heterocyclic compounds, researchers have routinely observed that even minor structural modifications can lead to significant changes in biological activity due to altered interactions with target proteins. Key areas of derivatization that would be expected to influence ligand binding include:

Modification of the Acetic Acid Moiety: Esterification, amidation, or replacement of the carboxylic acid with bioisosteres would alter the charge, polarity, and hydrogen bonding capabilities of the molecule. These changes would directly impact interactions with amino acid residues in a binding pocket that recognize and bind the carboxylate group.

Alteration of the Methyl Group: Modification or replacement of the 3-methyl group would provide insights into the steric tolerance of the binding site in that region.

Without specific experimental data, any discussion on the impact of these potential derivatizations on the ligand binding profile of this compound would be purely speculative. The generation of such data through targeted synthesis and biological evaluation is a necessary next step to understand the therapeutic potential of this compound.

Biological Activity and Mechanistic Elucidation of 3 Methyl Isothiazol 4 Yl Acetic Acid Analogs Pre Clinical Focus

In Vitro and In Vivo Pre-clinical Screening Paradigms for Bioactivity Profiling

The biological effects of isothiazole-acetic acid analogs have been characterized using a combination of in vitro and in vivo preclinical models. These screening methods are essential for identifying and validating potential therapeutic activities.

In Vitro Screening: Initial bioactivity profiling typically involves cell-free enzymatic assays and cell-based models. For instance, the inhibitory potential of isothiazole (B42339) derivatives against specific enzymes, such as aldose reductase, is determined using purified or recombinant enzymes. nih.govresearchgate.net Anti-inflammatory activity is often screened in vitro by measuring the inhibition of pro-inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW264.7). nih.gov

In Vivo Screening: Promising compounds from in vitro studies are advanced to animal models to assess their efficacy and biological action in a whole-organism context. The carrageenan-induced rat paw edema model is a standard in vivo assay for evaluating acute anti-inflammatory activity. medwinpublishers.comnih.gov To test the efficacy of aldose reductase inhibitors, researchers have utilized the galactosemic rat model, where the development of cataracts is a key pathological outcome that can be monitored. nih.govresearchgate.net Cardiovascular effects of thiazole (B1198619) acetic acid derivatives have also been screened using isolated rat hearts and blood vessels to measure changes in tension, heart rate, and contractile response. nih.gov

Molecular Target Identification and Pathway Modulation

Identifying the specific molecular targets and pathways modulated by (3-Methyl-isothiazol-4-yl)-acetic acid analogs is crucial for understanding their mechanism of action. Research has primarily focused on enzyme inhibition and, to a lesser extent, receptor modulation.

The most well-documented enzymatic target for isothiazole-acetic acid analogs is aldose reductase (ALR2). This enzyme is a key component of the polyol pathway, which becomes overactive during hyperglycemia and contributes to diabetic complications. researchgate.net

Aldose Reductase (ALR2) Inhibition: Acetic acid derivatives of naphtho[1,2-d]isothiazole (NiT) have been synthesized and identified as a novel class of potent and selective ALR2 inhibitors. nih.govresearchgate.net The parent compound in one study exhibited fair inhibitory activity, which was significantly enhanced by structural modifications, demonstrating the importance of the acetic acid functional group for pharmacophoric recognition by the enzyme. nih.govresearchgate.net These compounds proved to be selective for ALR2, showing no significant inhibition of related enzymes like aldehyde reductase, sorbitol dehydrogenase, or glutathione (B108866) reductase. nih.govresearchgate.net A prodrug of one of the potent NiT derivatives was effective in preventing cataract development in galactosemic rats. nih.gov

Table 1: Inhibitory Activity of Naphtho[1,2-d]isothiazole Acetic Acid Analogs against Aldose Reductase (ALR2) Data sourced from scientific literature. nih.govresearchgate.net

| Compound | Structure | ALR2 IC₅₀ (µM) |

| Parent Compound (11) | Naphtho[1,2-d]isothiazole-acetic acid | 10 |

| Analog 1 (13) | 4-Carboxy-naphtho[1,2-d]isothiazole-acetic acid | 0.55 |

| Analog 2 (14) | 4-Carboxy-naphtho[1,2-d]isothiazole-acetic acid derivative | 0.14 |

Other Enzymes: While specific data on this compound is scarce, reviews on the broader isothiazole class suggest potential activity against other enzymes. Some derivatives have been reported to be useful as serine protease inhibitors and histone acetyltransferase (HAT) inhibitors. medwinpublishers.com Additionally, analogs such as benzisothiazolinones have been shown to inhibit monoacylglycerol lipase, a serine hydrolase. nih.gov However, detailed preclinical studies validating these activities for close analogs of this compound are not widely available. There is limited information regarding the inhibition of kinases or dehydrogenases by this specific class of compounds.

The interaction of this compound analogs with specific receptor systems is not well-established in preclinical literature.

GABA Receptors: While various heterocyclic compounds are known to modulate gamma-aminobutyric acid type A (GABA-A) receptors, specific studies demonstrating binding or functional modulation by isothiazole-acetic acid derivatives are limited. nih.govfrontiersin.orgmdpi.com Research in this area has focused on other scaffolds, such as isoxazoles and imidazodiazepines. nih.govmdpi.com

Nuclear Bile Acid Receptors: Bile acid receptors, such as the farnesoid X receptor (FXR), are critical regulators of metabolism. nih.gov There is currently a lack of published preclinical research specifically investigating the binding and modulation of these nuclear receptors by this compound or its direct analogs.

Mechanistic Investigations of Specific Biological Actions

Mechanistic studies aim to elucidate how molecular interactions translate into cellular and physiological effects. For isothiazole derivatives, investigations have begun to uncover the cellular consequences of their activity and the pathways involved in their anti-inflammatory effects.

Detailed studies on the specific cellular and subcellular effects of this compound are not prominent in the available literature. However, research on related isothiazolinone biocides (which are structurally distinct) indicates that some isothiazole-containing compounds can penetrate the skin, bind to cellular components, and induce cellular stress responses. researchgate.net These compounds have been shown to cause oxidative stress, apoptosis, and functional impairment in various cell types, including vascular smooth muscle cells. researchgate.netresearchgate.net It is important to note that these biocidal compounds have different structural features and reactivity profiles, and their effects may not be representative of the pharmacological actions of isothiazole-acetic acid analogs.

The anti-inflammatory properties of some isothiazole and structurally related thiazole derivatives are linked to their ability to modulate key inflammatory biochemical pathways. researchgate.netmedwinpublishers.com Chronic inflammation involves a complex network of mediators, and targeting the pathways that produce them is a common therapeutic strategy. longdom.org

Inhibition of Pro-inflammatory Mediators: A primary mechanism for the anti-inflammatory action of these compounds is the inhibition of pro-inflammatory enzymes and cytokines. longdom.org Preclinical studies on related benzimidazole[2,1-b]thiazole derivatives have shown that they can effectively inhibit the lipopolysaccharide (LPS)-induced release of nitric oxide (NO), TNF-α, and IL-6 from macrophage cells. nih.gov

Cyclooxygenase (COX) Pathway: The cyclooxygenase (COX) enzymes are key to the arachidonic acid cascade, which produces pro-inflammatory prostaglandins. longdom.org Several studies on thiazole-based compounds (structurally similar to isothiazoles) have identified them as inhibitors of COX-1 and/or COX-2 enzymes, which is a well-established mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov This suggests that a potential anti-inflammatory mechanism for isothiazole-acetic acid analogs could involve the suppression of prostaglandin (B15479496) synthesis via COX inhibition.

Molecular Mechanisms Underlying Antiviral and Immunotropic Activities

The isothiazole nucleus is a key structural motif in a number of biologically active compounds, with research indicating that derivatives of this compound may possess both antiviral and immunotropic properties. researchgate.netresearchgate.net The precise molecular mechanisms are multifaceted and appear to be influenced by the specific substitutions on the isothiazole ring system.

Some isothiazole derivatives have been shown to exhibit a broad spectrum of action against various RNA and DNA viruses. nih.gov For instance, certain isothiazolecarbonitrile compounds have demonstrated efficacy against picornaviruses, including poliovirus and echovirus. nih.gov Mechanistic studies on related compounds suggest that they may interfere with the early stages of viral replication. nih.gov While the exact target can vary, it is plausible that analogs of this compound could inhibit viral entry, uncoating, or the function of viral enzymes essential for replication.

Furthermore, the immunotropic activities of isothiazole derivatives have been documented. researchgate.netresearchgate.net For example, certain derivatives of 5-substituted 3-methyl-4-isothiazolecarboxylic acid have been investigated for their effects on humoral immune responses and delayed-type hypersensitivity. researchgate.net The immunomodulatory effects are thought to arise from the interaction of these compounds with various components of the immune system, potentially influencing cytokine production and the function of immune cells. The antiviral drug denotivir (B613819) (vratizolin), a derivative of 5-benzoylamino-3-methyl-4-isothiazolecarboxylic acid, is known to possess immunotropic activity, further supporting the potential for this class of compounds to modulate immune responses. nih.gov

Pre-clinical Anticancer Efficacy and Mechanism of Action Studies

The isothiazole scaffold is recognized for its presence in compounds with potential anticancer activity. rsc.orgthieme-connect.com Pre-clinical studies on various thiazole and isothiazole derivatives have demonstrated cytotoxic effects against a range of cancer cell lines. frontiersin.orgmdpi.comresearchgate.net These findings suggest that analogs of this compound could also exhibit anticancer efficacy.

The proposed mechanisms of action for anticancer thiazole derivatives are diverse. One common pathway involves the induction of apoptosis, or programmed cell death, in cancer cells. mdpi.comresearchgate.net This can be achieved through the modulation of key regulatory proteins involved in the apoptotic cascade. For example, some novel bis-thiazole derivatives have been shown to upregulate pro-apoptotic genes like bax and puma, while downregulating the anti-apoptotic gene Bcl-2, indicating activation of the mitochondrial-dependent apoptosis pathway. frontiersin.org

Moreover, some thiazole-based compounds have been found to inhibit specific enzymes that are crucial for cancer cell growth and proliferation, such as EGFR/HER2 kinases and dihydrofolate reductase (DHFR). nih.gov The inhibition of these enzymes can disrupt signaling pathways that are essential for tumor development. Molecular docking studies have further elucidated the potential for these compounds to bind to the active sites of such enzymes. nih.gov Given the structural similarities, it is conceivable that this compound analogs could exert their anticancer effects through similar mechanisms.

| Compound Class | Cancer Cell Line | Observed Effect | Potential Mechanism |

| Bis-thiazole derivatives | Cervical (HeLa), Ovarian (KF-28) | Remarkable cytotoxic activities | Induction of apoptosis, cell cycle arrest |

| Thiazole & Imidazo[2,1-b]thiazole derivatives | Breast (MCF-7) | Potent anticancer activity | Dual EGFR/HER2 kinase inhibition, DHFR inhibition |

| 2-(benzothiazol-2-ylthio)-N'-(thiazol-2(3H)-ylidene)acetohydrazide derivatives | Rat brain glioma (C6) | Significant anticancer activity | Induction of apoptosis |

Quantitative and Qualitative Structure-Activity Relationship (SAR) Studies

Identification of Key Pharmacophoric Elements for Biological Activity

Pharmacophore modeling of isothiazole and related thiazole derivatives has identified several key features essential for their biological activity. A typical pharmacophore model for these compounds often includes a combination of aromatic rings, hydrogen bond donors, and hydrogen bond acceptors arranged in a specific three-dimensional orientation. monash.eduresearchgate.net

For instance, a pharmacophore model developed for isothiazolidinedione derivatives as PTP1B inhibitors consisted of four aromatic rings, one hydrogen bond donor, and one hydrogen bond acceptor. monash.eduresearchgate.net This highlights the importance of aromatic and hydrogen-bonding interactions with the biological target. The isothiazole ring itself can act as a crucial scaffold, positioning the other functional groups for optimal interaction. The sulfur and nitrogen atoms within the ring can participate in important interactions with target proteins.

Influence of Substituent Nature and Position on Efficacy and Selectivity

The nature and position of substituents on the isothiazole ring play a critical role in determining the efficacy and selectivity of its derivatives. Structure-activity relationship (SAR) studies have shown that modifications at various positions can significantly impact biological activity.

For example, in a series of thiazole derivatives designed as inhibitors of metastatic cancer cell migration, substitutions on the thiazole nitrogen were found to be crucial. nih.gov Increasing the alkyl chain length at this position led to a marked increase in antimigration activity. nih.gov Conversely, substitution at the 5-position of the thiazole ring with a methyl group resulted in a near-complete loss of activity. nih.gov

In the context of antiviral activity, studies on thiazolide analogues have indicated a preference for electron-withdrawing groups on the thiazole ring for higher activity. liverpool.ac.uk The position of these substituents is also critical; for example, a 4'-methylsulfone derivative displayed significantly higher anti-influenza activity than its 5'-methylsulfone counterpart. liverpool.ac.uk These findings underscore the importance of systematic modification of substituents to optimize the desired biological effect.

| Compound Series | Substitution Position | Effect of Substitution | Impact on Activity |

| Thiazole derivatives (Antimigration) | Thiazole nitrogen | Increased alkyl chain length | Increased activity |

| Thiazole derivatives (Antimigration) | 5-position of thiazole | Methyl substitution | Near-complete loss of activity |

| Thiazolide analogues (Antiviral) | Thiazole ring | Electron-withdrawing groups | Higher activity |

| Thiazolide analogues (Antiviral) | 4'- vs. 5'-position | 4'-methylsulfone > 5'-methylsulfone | Significant difference in activity |

Conformational Analysis and its Correlation with Biological Performance

The three-dimensional conformation of this compound analogs is a key determinant of their biological activity. Conformational analysis helps in understanding how these molecules orient themselves to bind to their biological targets. The flexibility or rigidity of the molecule can influence its binding affinity and, consequently, its biological performance.

Studies on thiazole-containing amino acid residues have shown that these structural units tend to adopt a unique semi-extended β2 conformation, which is stabilized by an intramolecular hydrogen bond between the amide N-H and the thiazole nitrogen (N-H⋯NTzl). nih.govnih.gov This preferred conformation can dictate how the molecule presents its pharmacophoric features to a receptor or enzyme active site.

Computational Chemistry and Molecular Modeling Approaches for 3 Methyl Isothiazol 4 Yl Acetic Acid Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule like (3-Methyl-isothiazol-4-yl)-acetic acid. DFT methods are used to solve the electronic structure of molecules, providing valuable information about their geometry, stability, and reactivity. mdpi.comresearchgate.net

By optimizing the molecular geometry of this compound, researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy. These calculations often employ basis sets like 6-311++G(d,p) to ensure reliable results. researchgate.net The resulting electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the molecule's reactivity. researchgate.netatlantis-press.com The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps. researchgate.net For this compound, an MEP map would visualize the electron density distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule might interact with other chemical species, including biological targets.

Table 1: Representative Quantum Chemical Descriptors for an Isothiazole (B42339) Derivative

| Descriptor | Calculated Value (Illustrative) | Significance |

|---|---|---|

| EHOMO (eV) | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO (eV) | -1.2 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) (eV) | 5.3 | Difference between ELUMO and EHOMO; indicates chemical stability. |

| Dipole Moment (Debye) | 3.8 | Measure of the overall polarity of the molecule. |

| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Analysis

To explore the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are powerful computational techniques. These methods are used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein or enzyme.

Molecular Docking predicts the preferred orientation of a ligand when it binds to a target, forming a stable complex. bio-conferences.org For this compound, this would involve docking the molecule into the active site of a relevant protein. The process generates a binding score, often expressed in kcal/mol, which estimates the binding affinity. bio-conferences.org Lower binding scores typically indicate a more favorable interaction. Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site. mdpi.com

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time. nih.govnih.govresearchgate.net Starting with the docked pose, an MD simulation calculates the motion of atoms in the system, offering insights into the stability of the complex. nih.govresearchgate.net Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the protein and ligand, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of different parts of the protein. nih.gov These simulations can confirm the stability of the interactions predicted by docking and provide a more realistic model of the binding event. mdpi.comnih.gov

Table 2: Illustrative Molecular Docking and Dynamics Data for a Ligand-Protein Complex

| Parameter | Value (Illustrative) | Interpretation |

|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | Predicted binding affinity from molecular docking; a lower value suggests stronger binding. |

| Interacting Residues | Tyr48, His110, Trp111 | Key amino acids in the protein's active site involved in binding. nih.gov |

| RMSD of Protein (Å) | 1.5 | Root Mean Square Deviation, indicating the stability of the protein backbone during simulation. |

| RMSD of Ligand (Å) | 0.8 | Indicates the stability of the ligand's position within the binding pocket. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physicochemical properties of compounds based on their molecular structure. nih.gov These models are built by establishing a mathematical relationship between a set of molecular descriptors and an observed activity or property.

For this compound, a QSAR study would involve a dataset of structurally similar isothiazole derivatives with known biological activities. nih.gov Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include electronic, steric, hydrophobic, and topological parameters. Statistical techniques like Multiple Linear Regression (MLR) or machine learning methods such as Artificial Neural Networks (ANN) are then used to create a predictive model. nih.gov

A robust QSAR model, once validated, can be used to predict the activity of new, untested compounds like this compound or its designed analogs. nih.gov This allows for the prioritization of compounds for synthesis and experimental testing, thereby saving time and resources. nih.gov

Table 3: Key Parameters in a QSAR Model for Isothiazole Derivatives

| Parameter | Value (Illustrative) | Description |

|---|---|---|

| R² (Coefficient of Determination) | 0.85 | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). |

| Q² (Cross-validated R²) | 0.75 | Measures the predictive power of the model, determined through cross-validation. |

| Predictive Descriptors | LogP, Molar Refractivity, ELUMO | Examples of molecular properties found to be correlated with biological activity. |

In Silico Screening and Virtual Library Design for Novel Analog Discovery

In silico screening and virtual library design are computational strategies for identifying promising new molecules from large chemical databases. nih.gov These techniques are particularly useful for discovering novel analogs of a lead compound like this compound.

Virtual Screening involves computationally evaluating large libraries of compounds to identify those that are likely to bind to a specific biological target. sciepub.com This can be done using methods like molecular docking, where each compound in the library is docked into the target's active site, and the top-scoring hits are selected for further investigation. wjarr.com

Virtual Library Design focuses on creating a focused set of novel chemical structures based on a known scaffold, such as the isothiazole ring of this compound. researchgate.net By systematically modifying different parts of the molecule (e.g., the methyl group, the acetic acid side chain), a virtual library of analogs can be generated. researchgate.net These analogs can then be evaluated using QSAR models or molecular docking to predict their activity and properties, guiding the synthesis of the most promising candidates. drugdesign.org This approach allows for the efficient exploration of the chemical space around a lead compound to identify derivatives with improved potency, selectivity, or pharmacokinetic properties. researchgate.net

Table 4: Example of a Virtual Library Design Strategy for this compound Analogs

| Scaffold Position | Modification Strategy | Example Substituents |

|---|---|---|

| 3-Methyl Group | Vary alkyl chain length and branching | -CH3, -CH2CH3, -CH(CH3)2 |

| Acetic Acid Side Chain | Modify chain length and acidity | -CH2COOH, -(CH2)2COOH, -CH2CONH2 |

| Isothiazole Ring | Introduce substituents at position 5 | -Cl, -F, -OCH3 |

Advanced Analytical Methodologies for Research and Characterization of 3 Methyl Isothiazol 4 Yl Acetic Acid

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Analytical Separation and Purity Determination

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are indispensable tools for the separation and purity assessment of (3-Methyl-isothiazol-4-yl)-acetic acid. These techniques rely on the differential partitioning of the analyte between a stationary phase (packed into a column) and a liquid mobile phase. Given the polar nature of the carboxylic acid group and the aromatic-like isothiazole (B42339) ring, reversed-phase chromatography is the most common and effective approach.

In a typical reversed-phase HPLC/UHPLC method, a nonpolar stationary phase, most commonly a C18 (octadecylsilane) bonded silica (B1680970), is used. The mobile phase consists of a mixture of an aqueous component and a polar organic solvent, such as acetonitrile (B52724) or methanol. nih.govnih.gov To ensure good peak shape and prevent the ionization of the carboxylic acid group, which can lead to peak tailing, the aqueous component of the mobile phase is often acidified with reagents like formic acid, acetic acid, or trifluoroacetic acid. researchgate.net

Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, as the isothiazole ring is expected to exhibit significant UV absorbance. nih.govacs.org UHPLC systems, which utilize columns with smaller particle sizes (<2 µm), offer significant advantages over traditional HPLC, including higher resolution, improved sensitivity, and substantially faster analysis times. eeer.org The purity of a research sample of this compound can be determined by calculating the peak area percentage of the main analyte peak relative to the total area of all detected peaks in the chromatogram.

Table 1: Representative HPLC/UHPLC Method Parameters for this compound Analysis

| Parameter | HPLC Condition | UHPLC Condition | Rationale |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net | Reversed-Phase C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) | Provides excellent retention and separation for moderately polar compounds. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 0.1% Formic Acid in WaterB: Acetonitrile | Acidified aqueous/organic mixture ensures good solubility and peak shape. |

| Elution Mode | Gradient: 5% B to 95% B over 15 min | Gradient: 5% B to 95% B over 3 min | Gradient elution is effective for separating the main compound from potential impurities with different polarities. |

| Flow Rate | 1.0 mL/min nih.gov | 0.4 mL/min | Adapted to the column dimensions to maintain optimal linear velocity. |

| Column Temp. | 30 °C | 40 °C | Higher temperature reduces viscosity and can improve peak efficiency. |

| Injection Vol. | 10 µL | 2 µL | Scaled to column volume to prevent band broadening. |

| Detection | DAD at 254 nm | DAD at 254 nm | The isothiazole ring is expected to have strong absorbance in the mid-UV range. |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Trace Analysis in Research Samples

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a separation technique like HPLC (LC-MS), it becomes a formidable tool for both identifying this compound and quantifying it at very low concentrations.

For structural elucidation, tandem mass spectrometry (MS/MS) is employed. In this technique, the protonated molecule ([M+H]⁺) or deprotonated molecule ([M-H]⁻) of the analyte is first isolated. This "parent" or "precursor" ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic "product" or "fragment" ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule.

The fragmentation of this compound is predicted to involve initial cleavages related to the acetic acid side chain, which is a common fragmentation pathway for carboxylic acids. libretexts.org This could include the neutral loss of water (H₂O, 18 Da) or the loss of the entire carboxyl group (COOH, 45 Da). Subsequent fragmentation would likely involve the cleavage of the more stable isothiazole ring, a process observed in the mass spectra of related thiazole (B1198619) derivatives. researchgate.net

Table 2: Predicted MS/MS Fragmentation Pattern for this compound (Precursor Ion [M+H]⁺, Exact Mass: 158.0270)

| Precursor m/z | Fragment m/z | Proposed Neutral Loss | Proposed Fragment Structure |

| 158.0270 | 140.0165 | H₂O | Ion resulting from dehydration of the carboxylic acid. |

| 158.0270 | 113.0239 | COOH | Loss of the carboxyl radical. |

| 158.0270 | 99.0086 | CH₂COOH | Cleavage of the bond between the ring and the methylene (B1212753) group. |

| 99.0086 | 72.0008 | HCN | Cleavage of the isothiazole ring. |

| 99.0086 | 57.0341 | C₂H₂S | Cleavage of the isothiazole ring. |

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Definitive Structural Confirmation

While chromatographic and mass spectrometric techniques are excellent for separation and mass determination, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide definitive confirmation of the compound's covalent structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: This technique identifies the different types of protons in the molecule based on their chemical environment. For this compound, distinct signals would be expected for the methyl protons (CH₃), the methylene protons (CH₂), the single proton on the isothiazole ring (C5-H), and the acidic proton of the carboxyl group (COOH). The chemical shift, integration (relative number of protons), and splitting pattern (spin-spin coupling) of each signal are used to assign it to a specific part of the structure. chemicalbook.com

¹³C NMR: This technique provides information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. For this compound, signals are expected for the methyl carbon, methylene carbon, the three carbons of the isothiazole ring, and the carbonyl carbon of the acid. cdnsciencepub.comillinois.edu

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound (in DMSO-d₆)

| Assignment | ¹H NMR Shift (ppm) | Multiplicity | ¹³C NMR Shift (ppm) |

| -COOH | ~12.5 | broad singlet | ~172 |

| Isothiazole C5-H | ~8.9 | singlet | ~152 |

| -CH₂- | ~3.7 | singlet | ~30 |

| Isothiazole C3-CH₃ | ~2.5 | singlet | ~15 |

| Isothiazole C3 | - | - | ~158 |

| Isothiazole C4 | - | - | ~125 |

| Note: Chemical shifts are predictive and can vary based on solvent and concentration. |

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would show characteristic absorption bands confirming the presence of the carboxylic acid and the isothiazole ring. cdnsciencepub.com

Table 4: Key Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid (dimer) |

| 2900-3000 | C-H stretch | Methyl and Methylene |

| ~1600, ~1470 | C=C / C=N stretch | Isothiazole Ring |

| ~1300 | C-O stretch / O-H bend | Carboxylic Acid |

| 600-800 | C-S stretch | Isothiazole Ring |

| Data derived from typical values for the respective functional groups. cdnsciencepub.comnist.gov |

Chemical Derivatization Strategies for Enhanced Analytical Performance in Chromatographic-Mass Spectrometric Techniques

Chemical derivatization is the process of modifying a compound to produce a new compound with properties that are better suited for a specific analytical method. For this compound, derivatization can overcome challenges related to low volatility for Gas Chromatography (GC) or poor ionization efficiency for LC-MS. researchgate.net

For GC-MS Analysis: Carboxylic acids are generally non-volatile and exhibit poor peak shapes in GC. Esterification is the most common derivatization strategy to address this. nih.gov The acidic proton is replaced with an alkyl group (e.g., methyl or ethyl), forming a more volatile and less polar ester. This allows for analysis by GC-MS, which can provide complementary fragmentation data to LC-MS.

For LC-MS Analysis: While the compound can be analyzed directly, its ionization efficiency in electrospray ionization (ESI), particularly in positive ion mode, can be low. Derivatization can be used to attach a chemical "tag" to the carboxylic acid group that is easily ionized. nih.govresearchgate.net This significantly enhances the signal intensity, allowing for much lower detection limits. Reagents are chosen to introduce a permanently charged group or a group with high proton affinity, making the derivative highly responsive in positive-ion ESI-MS. tulane.edusemanticscholar.org

Table 5: Common Derivatization Strategies for this compound

| Technique | Strategy | Reagent Example | Purpose |

| GC-MS | Esterification | BF₃ in Methanol; Diazomethane (B1218177) | Increases volatility and thermal stability for GC analysis. researchgate.net |

| LC-MS/MS | Amide Formation / Tagging | 4-bromo-N-methylbenzylamine + EDC¹ | Attaches a readily ionizable tag to enhance positive-mode ESI sensitivity. nih.gov |

| LC-MS/MS | Esterification | 2-picolylamine + EDC¹ | Introduces a basic nitrogen, improving ionization in positive ESI mode. |

| ¹EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, a common coupling agent. |

Future Directions and Emerging Research Avenues for 3 Methyl Isothiazol 4 Yl Acetic Acid

Development of Novel Synthetic Strategies for Accessing Underexplored Chemical Space

The exploration of the chemical space surrounding (3-Methyl-isothiazol-4-yl)-acetic acid is fundamentally reliant on the development of versatile and efficient synthetic methodologies. While the synthesis of isothiazole (B42339) and thiazole (B1198619) derivatives has been a subject of interest, there remains considerable scope for innovation, particularly in creating diverse libraries of analogues for screening purposes.

Future synthetic strategies are likely to focus on:

Greener Synthetic Routes: A move towards more environmentally benign synthetic approaches for thiazole and isothiazole derivatives is anticipated. This includes the use of greener solvents, microwave-assisted synthesis, and the development of one-pot multi-component reactions to reduce waste and energy consumption.

Catalyst Innovation: The development and application of novel catalysts, such as silica-supported tungstosilisic acid, can offer improved yields and selectivity in the synthesis of heterocyclic compounds.

Diversity-Oriented Synthesis: The creation of molecular libraries with variations at multiple positions of the this compound scaffold will be crucial. This can be achieved through late-stage functionalization and the use of versatile building blocks, allowing for a systematic exploration of structure-activity relationships.

A comparative look at synthetic approaches for related heterocyclic acetic acid derivatives reveals a trend towards more efficient and environmentally friendly methods.

| Synthetic Approach | Key Features | Potential Application to this compound |

| Multi-component Reactions | One-pot synthesis, high atom economy, reduced purification steps. | Rapid generation of a library of substituted isothiazole derivatives. |

| Microwave-Assisted Synthesis | Reduced reaction times, often higher yields, improved reaction control. | Acceleration of key steps in the synthesis of the isothiazole ring. |

| Catalyst-Free Methods | Avoids the use of potentially toxic and expensive metal catalysts. | Development of more sustainable and cost-effective synthetic routes. |

Identification of New Biological Targets and Therapeutic Applications through High-Throughput Screening

The isothiazole nucleus is a component of various biologically active compounds, exhibiting a wide spectrum of activities including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties nih.gov. This suggests that this compound and its derivatives are promising candidates for drug discovery. High-throughput screening (HTS) will be an indispensable tool in uncovering the full therapeutic potential of this chemical scaffold.

Future research in this area will likely involve:

Broad-Spectrum Antimicrobial Screening: Given that isothiazolinones are known for their potent biocidal activity, a primary focus will be on screening this compound derivatives against a wide range of bacterial and fungal pathogens, including drug-resistant strains nih.govnih.gov.

Target-Based and Phenotypic Screening: HTS campaigns can be designed to identify compounds that modulate the activity of specific biological targets (e.g., enzymes, receptors) or to identify compounds that produce a desired phenotypic change in cells or organisms.

Repurposing and Indication Expansion: Screening of this compound derivatives against diverse biological targets could lead to the discovery of novel applications beyond antimicrobial activity, potentially in areas such as oncology, immunology, or neuroscience.

| Screening Method | Description | Relevance to this compound |

| High-Throughput Screening (HTS) | Automated testing of large numbers of compounds for a specific biological activity. | Rapidly assess the biological activity of a library of derivatives against multiple targets. |

| Fragment-Based Screening | Screening of small molecular fragments for weak binding to a biological target. | Identify key interactions of the isothiazole scaffold to guide lead optimization. |

| Phenotypic Screening | Screening compounds for their effect on cellular or organismal phenotypes. | Discover novel mechanisms of action and therapeutic applications. |

Integration of Advanced Computational and Experimental Approaches for Rational Drug Design

The synergy between computational and experimental methods offers a powerful paradigm for accelerating the drug discovery and development process. For a relatively underexplored molecule like this compound, a rational drug design approach will be instrumental in efficiently navigating the chemical space to identify promising therapeutic candidates.

Key aspects of this integrated approach will include:

In Silico Modeling and Virtual Screening: Computational tools can be employed to predict the pharmacokinetic and pharmacodynamic properties of this compound derivatives. Virtual screening can be used to identify potential biological targets and to prioritize compounds for synthesis and experimental testing.

Structure-Based Drug Design: Once a biological target is identified, X-ray crystallography or cryo-electron microscopy can be used to determine the three-dimensional structure of the target in complex with a ligand. This information can then be used to guide the design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the chemical structure of this compound analogues with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

| Computational Technique | Application in Drug Design |

| Molecular Docking | Predicts the binding orientation of a molecule to a target protein. |

| Molecular Dynamics Simulations | Simulates the movement of atoms and molecules to understand the dynamic nature of drug-target interactions. |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. |

Exploration of Novel Applications in Chemical Biology and Material Science Research

Beyond its potential in medicinal chemistry, the unique structural features of this compound suggest that it could find applications in the broader fields of chemical biology and material science.

Emerging research avenues in these areas may include:

Chemical Probes and Biosensors: The isothiazole ring could be functionalized to create chemical probes for studying biological processes. For example, fluorescently labeled derivatives could be used to visualize specific cellular components or to monitor enzyme activity.

Functional Materials: The incorporation of the this compound motif into polymers or other materials could impart novel properties, such as antimicrobial surfaces or stimuli-responsive materials. The related compound, (4-Methyl-thiazol-2-yl)acetic acid ethyl ester, has been explored for its potential in developing new materials, particularly in coatings and polymers chemimpex.com.

Agricultural Applications: Some thiazole derivatives have shown potential as plant growth regulators chemimpex.com. Investigating the effect of this compound on plant systems could lead to the development of new agrochemicals.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing (3-Methyl-isothiazol-4-yl)-acetic acid, and how can reaction parameters be optimized?

- Answer : Synthesis typically involves cyclization of thioamide precursors with chloroacetic acid under alkaline conditions. Key parameters include:

- Temperature : Reflux in acetic acid (110–120°C) to drive cyclization .

- Solvent : DMF/acetic acid mixtures for recrystallization to achieve >95% purity .

- Catalysts : Sodium acetate (0.1 mol) to facilitate condensation reactions, yielding ~75% efficiency under stoichiometric control .

- Modern methods : Continuous-flow systems reduce side reactions via precise thermal modulation (40–60°C), improving scalability for analogous triazole-acetic acid derivatives .

Q. Which analytical techniques ensure structural and purity validation of this compound?

- Answer : A multi-technique approach is recommended:

- NMR : ¹H NMR (δ 2.4 ppm for C3-methyl, δ 3.7 ppm for acetic acid protons); ¹³C NMR confirms carbonyl (δ 170–175 ppm) and thiazole carbons .

- HPLC : UV detection at λ = 254 nm with retention time matching standards (e.g., 8.2 min) .

- IR : Stretches at 1700–1725 cm⁻¹ (C=O) and 1550 cm⁻¹ (C=N in thiazole) .

- Mass spectrometry : Molecular ion peak at m/z 187.2 (C₆H₇NO₂S₂) .

Advanced Research Questions

Q. How can computational chemistry elucidate the electronic properties of this compound?

- Answer : Density functional theory (DFT) with B3LYP/6-31G* basis set provides:

- HOMO-LUMO gap : 4.1 eV, indicating moderate charge-transfer potential .

- Electrostatic potentials : Methyl group increases electron density at S2 (Mulliken charge: -0.32 e), enhancing nucleophilic reactivity .

- Thermodynamic stability : Gibbs free energy (ΔGf = -128.7 kcal/mol) aligns with experimental thermal stability (decomposition >200°C) .

Q. What structural features drive the biological activity of this compound derivatives?

- Answer : Mechanistic insights from SAR studies:

- Methyl group : Increases logP by 0.8 vs. des-methyl analogs, improving membrane permeability .

- Acetic acid moiety : Forms hydrogen bonds with kinase active sites (Kd = 18.7 μM vs. 132 μM for ester derivatives) .

- Thiazole ring : Planarity enhances π-π stacking with aromatic residues (IC50 improvement from 45 nM to 9.3 nM in optimized analogs) .

- Validation : Competitive inhibition assays using [³H]-ATP confirm binding mode .

Q. How can researchers resolve contradictions in reported catalytic activities of this compound derivatives?

- Answer : A systematic approach includes:

Standardization : Reproduce assays in pH 7.4 buffer at 25°C to minimize environmental variability .

Purity verification : Elemental analysis (e.g., C: 38.5% theoretical vs. 38.2% observed) .

Comparative studies : Use isogenic enzyme variants to isolate target effects .

Contaminant analysis : Trace metal detection (e.g., Fe³+ >50 ppb can falsely activate enzymes) .

Multivariate analysis : Assess ionic strength effects on binding constants (Kd) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.